

Technical Support Center: SARS-CoV-2 Virus Handling & Experimentation

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Compound of Interest

Compound Name: SARS-CoV-2-IN-72

Cat. No.: B12364423

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This technical support center provides guidance for researchers, scientists, and drug development professionals working with live SARS-CoV-2. Find answers to frequently asked questions, troubleshoot common experimental issues, and access best practices for virus stability and storage to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for SARS-CoV-2 viral stocks?

A1: For optimal preservation of viral infectivity, storage conditions should be strictly followed. Stock virus should be harvested at 72 hours post-infection, clarified, aliquoted, and stored at -80°C for long-term use.[1] For short-term storage (up to 7-8 days), 4°C can be utilized with minimal loss of RNA concentration, although freezing is generally recommended to preserve viability.[2]

Q2: How stable is SARS-CoV-2 on common laboratory surfaces?

A2: SARS-CoV-2 exhibits varying stability on different surfaces. It is most stable on non-porous surfaces like plastic and stainless steel, where viable virus can be detected for up to 72 hours. [3][4][5] On porous surfaces such as cardboard, viable virus is not detected after 24 hours.[3][4][5] On copper surfaces, viable virus is undetectable after 4 hours.[4][5]

Q3: What is the stability of SARS-CoV-2 in aerosols?

A3: SARS-CoV-2 can remain viable and infectious in aerosols for up to 3 hours.[3][4][5] This necessitates the use of appropriate personal protective equipment (PPE) and containment measures when working with the virus.

Troubleshooting Guides

Issue: Inconsistent Viral Titers in Plaque Assays

- Possible Cause: Improper storage or handling of viral stocks.
 - Solution: Ensure viral stocks are stored at -80°C and avoid multiple freeze-thaw cycles.[1] When thawing, do so rapidly in a 37°C water bath and immediately place on ice.
- Possible Cause: Variation in cell monolayer confluency.
 - Solution: Seed cells to achieve a consistent confluency of 90-100% at the time of infection. Visually inspect plates before starting the assay.
- Possible Cause: Inaccurate serial dilutions.
 - Solution: Use calibrated pipettes and ensure thorough mixing between each dilution step to achieve a homogenous viral suspension.

Issue: Low Viral Yield After Propagation

- Possible Cause: Suboptimal cell line for viral replication.
 - Solution: Vero E6, Calu-3, and Caco-2 cells are commonly used and show good viral replication kinetics.[1] Ensure the cell line used is susceptible to SARS-CoV-2 infection and is healthy.
- Possible Cause: Incorrect multiplicity of infection (MOI).
 - Solution: An MOI of 0.01 is often used for viral propagation.[1] Titrate the virus stock accurately to determine the correct volume for the desired MOI.
- Possible Cause: Premature harvesting of the virus.

- Solution: For many cell lines, peak viral titers are observed around 48-72 hours post-infection.[\[1\]](#) Harvesting too early can result in lower yields.

Stability & Storage Data

Table 1: Stability of SARS-CoV-2 on Various Surfaces

Surface	Detection of Viable Virus	Half-Life (Median Estimate)
Plastic	Up to 72 hours [3] [4] [5]	~16 hours [6]
Stainless Steel	Up to 72 hours [3] [4] [5]	~13 hours [6]
Cardboard	Up to 24 hours [3] [4] [5]	N/A
Copper	Up to 4 hours [4] [5]	N/A

Table 2: Stability of SARS-CoV-2 Under Different Environmental Conditions

Condition	Duration of Viability
Aerosols	Up to 3 hours [3] [4] [5]
4°C	> 14 days [7]
-20°C	More stable than at 4°C [8]
22-25°C at 40-50% RH	> 5 days on smooth surfaces [6]
37°C on Swine Skin	8 hours [8]
Human Skin	~9 hours [8]

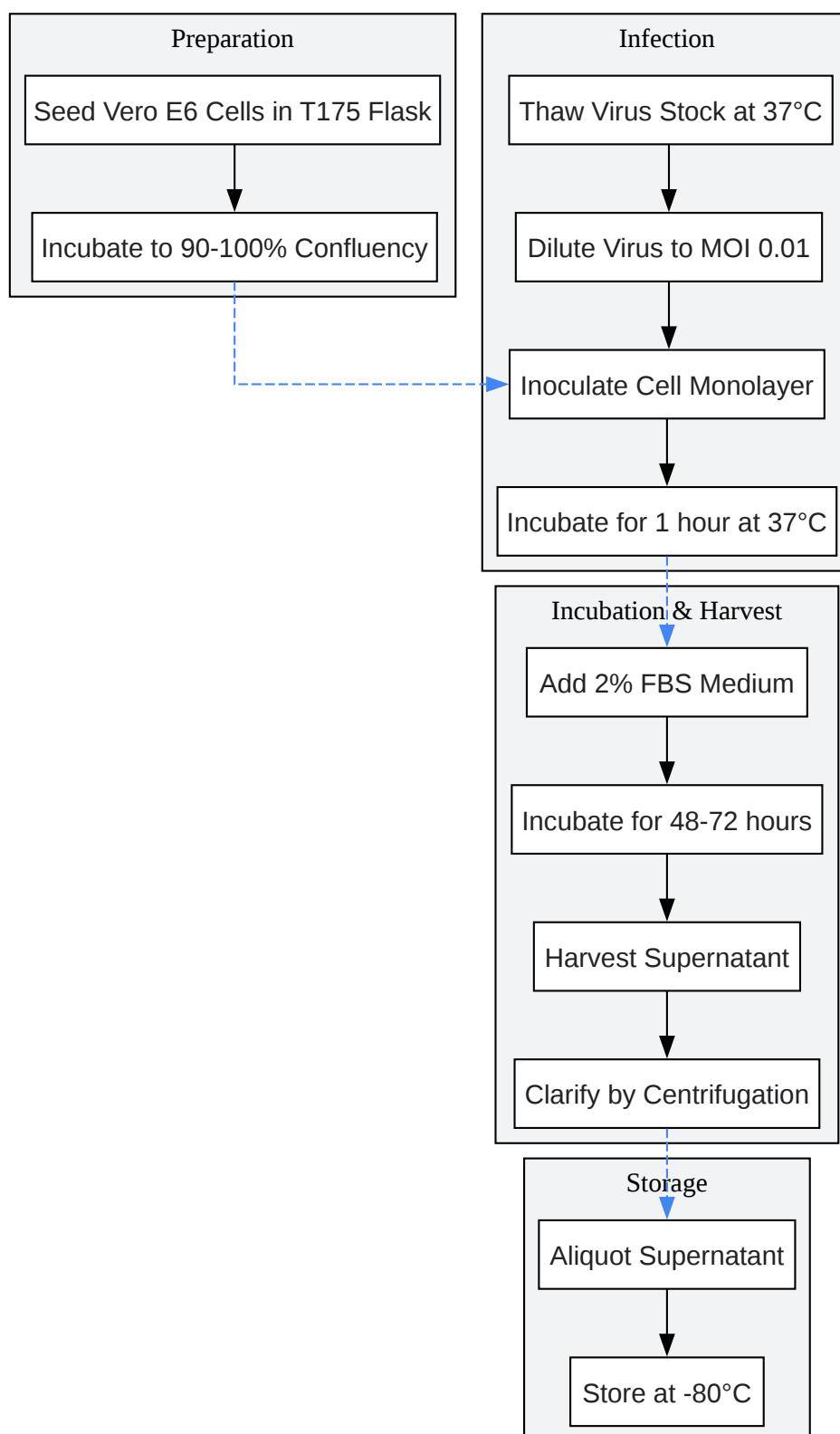
Experimental Protocols & Workflows

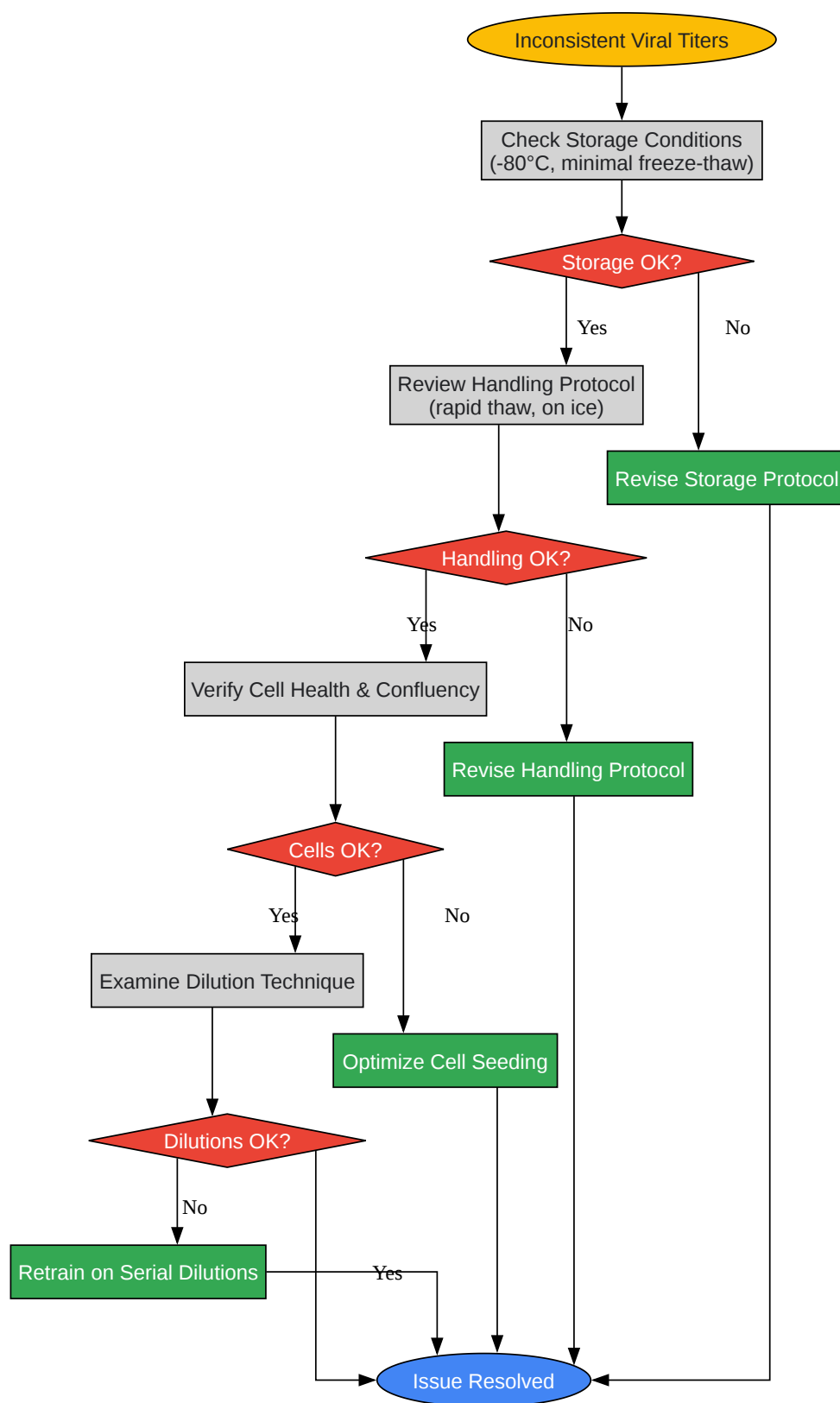
Protocol: SARS-CoV-2 Propagation in Cell Culture

- Cell Seeding: Seed a suitable cell line (e.g., Vero E6) in a T175 flask to achieve 90-100% confluency on the day of infection.
- Infection:

- Thaw a frozen aliquot of SARS-CoV-2 stock rapidly at 37°C.
- Dilute the virus in serum-free medium to achieve a multiplicity of infection (MOI) of 0.01.
- Remove the growth medium from the cells and inoculate with the diluted virus.
- Incubate at 37°C with 5% CO₂ for 1 hour, gently rocking the flask every 15 minutes.
- Incubation:
 - After 1 hour, add a minimal volume of medium supplemented with 2% fetal bovine serum (FBS).
 - Incubate at 37°C with 5% CO₂ for 48-72 hours.
- Harvesting:
 - After the incubation period, observe for cytopathic effect (CPE).
 - Collect the supernatant containing the virus.
 - Centrifuge at a low speed to pellet cellular debris.
- Storage:
 - Aliquot the clarified supernatant into cryovials.
 - Store immediately at -80°C.[\[1\]](#)

Diagram: SARS-CoV-2 Propagation Workflow





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